molecular formula C19H16N2O3 B2361556 2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione CAS No. 216854-26-1

2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione

Cat. No.: B2361556
CAS No.: 216854-26-1
M. Wt: 320.348
InChI Key: ZDVZXGKOLIOHEW-UHFFFAOYSA-N
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Description

Isoindoline-1,3-dione (commonly known as phthalimide) derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities, including acetylcholinesterase (AChE) inhibition, analgesic, antiamnesic, and antihyperglycemic effects . The core structure’s versatility allows for diverse substitutions at the α- and β-positions, enabling tailored pharmacological properties. This article compares these analogs based on synthetic routes, structural features, and biological activities.

Properties

IUPAC Name

2-[(Z)-1-(dimethylamino)-3-oxo-3-phenylprop-1-en-2-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-20(2)12-16(17(22)13-8-4-3-5-9-13)21-18(23)14-10-6-7-11-15(14)19(21)24/h3-12H,1-2H3/b16-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVZXGKOLIOHEW-VBKFSLOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)C1=CC=CC=C1)\N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, it inhibits β-amyloid protein aggregation, indicating its potential in Alzheimer’s disease treatment . The compound’s effects are mediated through binding to key amino acid residues in the target proteins, influencing their activity and function .

Comparison with Similar Compounds

Key Compounds :

  • 2-(4-(3-(3aH-indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 3)
  • 2-(4-(3-(4-chlorophenyl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 4)
  • 2-(4-(3-(3-methoxyphenyl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 5)
  • 2-(4-(3-(2-hydroxy-4-methoxyphenyl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 6)

Synthesis :
All compounds were synthesized via Claisen-Schmidt condensation between 2-(4-acetylphenyl)isoindoline-1,3-dione and substituted aldehydes (e.g., indolecarbaldehyde, 4-chlorobenzaldehyde) under alkaline conditions (48 hours, room temperature) .

Aminoalkyl-Substituted Derivatives

Key Compounds :

  • 2-(Diethylaminoalkyl)-isoindoline-1,3-dione derivatives (e.g., dual-binding site AChE inhibitors) .

Synthesis :
Derivatives were designed using molecular modeling and synthesized via nucleophilic substitution or alkylation reactions.

Phthalimide Derivatives with Memory-Enhancing Effects

Key Compounds :

  • 2-(4-(Trifluoromethyl)phenyl)isoindoline-1,3-dione (Compound 1)
  • 2-(4-Bromophenyl)isoindoline-1,3-dione (Compound 2)
  • 2-(2,4-Dimethylphenyl)isoindoline-1,3-dione (Compound 3)

Sulfonylurea-Modified Derivatives for Antihyperglycemic Activity

Key Compounds :

  • N-(Cyclohexylcarbamoyl)-4-[2-(1,3-dioxoisoindolin-2-yl)ethyl]benzenesulfonamide (VIIo)
  • N-(Cyclopentylcarbamoyl)-4-[2-(1,3-dioxoisoindolin-2-yl)ethyl]benzenesulfonamide (VIIp)

Analgesic Derivatives

Key Compound :

  • 2-(Phenyl(phenylimino)methyl)isoindoline-1,3-dione

Structural Comparison Table :

Substituent Type Example Compound Biological Activity Potency/IC₅₀ Reference
Acryloylphenyl Compound 4 (4-chlorophenyl) AChE/BuChE inhibition Not reported
Aminoalkyl 2-(Diethylaminoalkyl)-isoindoline-1,3-dione Dual AChE inhibition, anti-β-amyloid Nanomolar IC₅₀
Halogenated aryl 2-(4-Bromophenyl)isoindoline-1,3-dione (Compound 2) Antiamnesic Comparable to donepezil
Sulfonylurea-modified VIIo (cyclohexylcarbamoyl) Antihyperglycemic 52% glucose reduction
Iminophenyl 2-(Phenyl(phenylimino)methyl)isoindoline-1,3-dione Analgesic 1.6× metamizole sodium

Biological Activity

2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione is a complex organic compound belonging to the isoindoline-1,3-dione family. This compound is notable for its multifunctionalized structure, which makes it a valuable building block in various chemical syntheses and industrial applications.

  • IUPAC Name: 2-[(Z)-1-(dimethylamino)-3-oxo-3-phenylprop-1-en-2-yl]isoindole-1,3-dione
  • Molecular Formula: C19H16N2O3
  • CAS Number: 216854-26-1
  • InChI Key: ZDVZXGKOLIOHEW-VBKFSLOCSA-N

Synthesis

The synthesis of this compound typically involves the condensation of phthalic anhydride with primary amines, leading to the formation of isoindoline derivatives. It can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for its application in synthetic chemistry and medicinal chemistry.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. Research indicates that this compound has inhibitory effects on β-amyloid protein aggregation, which is significant in Alzheimer's disease treatment. Additionally, it exhibits potential as an antipsychotic agent and antiepileptic drug.

Case Studies and Research Findings

Case Study 1: Inhibition of β-Amyloid Aggregation
A study demonstrated that derivatives of isoindoline compounds could effectively inhibit the aggregation of β-amyloid peptides. The mechanism involves binding to the peptide and stabilizing it in a non-fibrillar form, thus preventing neurotoxicity associated with Alzheimer’s disease.

Case Study 2: Antipsychotic Activity
Another research effort explored the antipsychotic potential of isoindoline derivatives. The results indicated that these compounds could modulate dopamine receptor activity, providing a promising avenue for the development of new antipsychotic medications.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
PhthalimidePhthalimideAntimicrobial properties; less complex than isoindoline derivatives
N-substituted isoindoline-1,3-dionesVariesDiverse biological activities depending on substituents
Isoindoline-based acetohydrazidesVariesAnticholinesterase activities; potential in Alzheimer's treatment

The unique multifunctionalized structure of this compound allows for diverse biological activities compared to simpler derivatives like phthalimide.

Medical Applications

This compound is being investigated for its potential use in:

  • Antipsychotic agents: Modulating neurotransmitter systems.
  • Antiepileptic drugs: Reducing seizure activity through receptor modulation.
  • Alzheimer's disease treatments: Inhibiting β-amyloid aggregation.

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of dyes and pigments due to its structural properties.

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